molecular formula C6H2BrIN2 B2911457 5-Bromo-2-iodo-pyridine-3-carbonitrile CAS No. 1346540-97-3

5-Bromo-2-iodo-pyridine-3-carbonitrile

Cat. No. B2911457
CAS RN: 1346540-97-3
M. Wt: 308.904
InChI Key: AOVGYLFWLJYBKX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-iodo-pyridine-3-carbonitrile” can be inferred from its name. It is likely to have a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with bromine (Br) attached to the 5th carbon, iodine (I) attached to the 2nd carbon, and a carbonitrile group (-C≡N) attached to the 3rd carbon .

Mechanism of Action

Target of Action

It is known that halogenated pyridines, such as this compound, are often used in organic synthesis and medicinal chemistry due to their reactivity and ability to form complex structures .

Mode of Action

5-Bromo-2-iodo-pyridine-3-carbonitrile is a halogenated pyridine derivative. It is often used as a building block in organic synthesis . The bromine and iodine atoms on the pyridine ring can undergo various reactions, such as Suzuki-Miyaura cross-coupling , to form carbon-carbon bonds. This allows the compound to interact with its targets and induce changes.

Biochemical Pathways

Halogenated pyridines are known to be involved in a variety of chemical reactions and can influence multiple biochemical pathways depending on the context of their use .

Result of Action

The molecular and cellular effects of 5-Bromo-2-iodo-pyridine-3-carbonitrile would depend on the specific context of its use. As a building block in organic synthesis, its primary role is to form complex structures through reactions with other compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-iodo-pyridine-3-carbonitrile. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of its reactions .

properties

IUPAC Name

5-bromo-2-iodopyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrIN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVGYLFWLJYBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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